1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O3/c1-24-16(18(19,20)21)22-26(17(24)28)11-6-8-25(9-7-11)15(27)10-13-12-4-2-3-5-14(12)29-23-13/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABYLYTXSKBKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a class of 1,2,4-triazol-5(4H)-one derivatives with piperidine-linked acyl groups. Key structural analogues include:
Pharmacological and Physicochemical Properties
- Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism compared to methyl or phenyl substituents in analogues like 5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-(trifluoromethyl)phenyl derivatives .
- Binding Affinity : The benzo[d]isoxazole moiety may enhance target binding via aromatic interactions, unlike thienyl or bromophenyl groups in other triazolones .
- Solubility: Piperidine-linked acyl groups improve water solubility relative to non-fused triazolones, as seen in posaconazole derivatives .
Research Findings
- Synthetic Accessibility : The piperidine-acetyl linkage is synthetically tractable via Suzuki coupling or nucleophilic substitution, as demonstrated in and .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Antifungal Activity of Analogues (MIC in μg/mL)
| Organism | Target Compound (Predicted) | Difluorophenyl Triazolone | Posaconazole Derivative |
|---|---|---|---|
| Candida albicans | 0.5–2 (est.) | 0.25–1 | 0.06–0.5 |
| Aspergillus fumigatus | 1–4 (est.) | 2–4 | 0.12–0.25 |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis involves sequential functionalization of the piperidine core. Key steps include:
- N-Alkylation : Introduction of the benzoisoxazole-acetyl group via nucleophilic substitution under inert atmosphere (argon/nitrogen) .
- Triazolone Formation : Cyclization using carbodiimide coupling agents (e.g., DCC) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) for ≥95% purity .
- Optimization : Use of cesium carbonate as a base in polar aprotic solvents (e.g., DMF) enhances reaction rates. Monitoring via TLC (Rf = 0.4–0.5) ensures intermediate stability .
Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR (DMSO-d6) to confirm regioselectivity of triazolone formation and trifluoromethyl group orientation .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 437.1 .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for this compound’s synthesis, and what experimental validation is required?
- Computational Design :
- Use density functional theory (DFT) to model transition states of piperidine acylation and triazolone cyclization. Compare activation energies for solvent/catalyst combinations .
- Validation :
- Cross-reference computed pathways with experimental kinetics (e.g., Arrhenius plots) and isolate intermediates via freeze-quench techniques .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Case Example : If in vitro assays show nanomolar IC50 against a kinase target but in vivo efficacy is low:
- Metabolic Stability : Assess hepatic microsomal stability (e.g., mouse S9 fraction) to identify rapid clearance .
- Solubility Enhancement : Use co-solvents (PEG-400) or formulate as a nanocrystal suspension .
Q. How does the trifluoromethyl group influence binding interactions with biological targets, and how can SAR be expanded?
- Mechanistic Insight :
- Crystallography : Co-crystallize the compound with its target enzyme (e.g., CYP450 isoform) to map hydrophobic pockets occupied by the CF3 group .
- SAR Expansion :
- Synthesize analogs with -CF2H, -OCF3, or -SCF3 substitutions. Compare binding affinities via surface plasmon resonance (SPR) .
Experimental Design & Data Analysis
Q. What experimental designs minimize byproduct formation during triazolone ring closure?
- Factorial Design :
- Variables: Temperature (0–25°C), solvent (DMF vs. THF), stoichiometry (1:1.2 amine:acyl chloride).
- Outcome : Lower temperatures (0–5°C) and DMF reduce diketopiperazine byproducts by 60% .
- Statistical Validation :
- ANOVA confirms temperature as the most significant factor (p < 0.01) .
Q. How can conflicting reports on this compound’s stability under acidic conditions be systematically addressed?
- Stability Studies :
- Expose the compound to pH 1–7 buffers (37°C, 24 hr). Monitor degradation via LC-MS.
- Findings : Degradation peaks (e.g., hydrolyzed benzoisoxazole) appear at pH < 3, suggesting gastric instability .
- Mitigation : Enteric coating or prodrug derivatization (e.g., ester masking of acetyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
